molecular formula C20H19ClN4O2S B2713044 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-87-8

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2713044
CAS No.: 422528-87-8
M. Wt: 414.91
InChI Key: NTFAEJHQVRBWJL-UHFFFAOYSA-N
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Description

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine moiety, and a sulfanylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the quinazolinone core can be performed using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate coupling agents.

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-thioxo-1H-quinazolin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.

    7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-oxo-1H-quinazolin-4-one: Similar structure but with an oxo group instead of a sulfanylidene group.

Uniqueness

The presence of the sulfanylidene group in 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one imparts unique chemical properties, such as increased reactivity towards certain nucleophiles and potential bioactivity. This makes it distinct from its analogs and valuable for specific research and industrial applications.

Properties

CAS No.

422528-87-8

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.91

IUPAC Name

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H19ClN4O2S/c1-23-7-9-24(10-8-23)18(26)13-3-2-4-15(11-13)25-19(27)16-6-5-14(21)12-17(16)22-20(25)28/h2-6,11-12H,7-10H2,1H3,(H,22,28)

InChI Key

NTFAEJHQVRBWJL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S

solubility

not available

Origin of Product

United States

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